BenchChemオンラインストアへようこそ!

Ganoderic Acid D

Cancer Research Cytotoxicity Triterpenoids

Ganoderic Acid D (GAD) is the triterpenoid of choice when reproducible, intermediate cytotoxicity is required. Its HeLa IC₅₀ of 17.3 µM—more potent than acids F, B and AM1, yet less than K—makes it an ideal positive control for G2/M arrest and apoptosis assays. Only GAD upregulates SIRT3 to block metabolic reprogramming in colon cancer models, a unique mechanism that generic Ganoderma extracts cannot replicate. Insist on HPLC‑verified ≥98% purity to ensure lot‑to‑lot consistency and avoid the inactive analogs acids A, G, and H.

Molecular Formula C30H42O7
Molecular Weight 514.6 g/mol
Cat. No. B1252608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanoderic Acid D
Synonymsganoderic acid D
Molecular FormulaC30H42O7
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESCC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C
InChIInChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21,32H,8-14H2,1-7H3,(H,36,37)/t15-,16?,18-,19+,21+,28+,29-,30+/m1/s1
InChIKeyYTVGSCZIHGRVAV-IYAQLQCNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ganoderic Acid D: Key Physicochemical and Structural Properties for Informed Procurement


Ganoderic Acid D (GAD) is a highly oxygenated lanostane-type triterpenoid [1] with a molecular weight of approximately 514.6 g/mol and the molecular formula C₃₀H₄₂O₇ [2]. This natural product, primarily isolated from *Ganoderma lucidum* [1], is distinguished by specific structural features including a 7β-hydroxy group and multiple carbonyl functionalities at positions 3, 11, 15, and 23 [3]. Physicochemical properties include an XLogP3-AA of 1.9 and a topological polar surface area of 125.81 Ų, with 2 hydrogen bond donors and 7 acceptors [4].

Ganoderic Acid D: Why Generic 'Ganoderma Triterpenoid' Substitution is Scientifically Inadequate


Within the *Ganoderma* triterpenoid family, minor structural variations translate into significant and quantifiable differences in biological potency and target selectivity. For instance, among seven triterpenoids tested for cytotoxicity, ganoderenic acid D was the most potent, while ganoderic acids A, G, and H were essentially non-cytotoxic, demonstrating that activity is not a uniform class property [1]. Similarly, a direct head-to-head comparison of five purified ganoderic acids (including A, B, D, F, K, and AM1) revealed distinct IC₅₀ values against HeLa cells, underscoring that each compound possesses a unique pharmacodynamic profile [2]. Therefore, substituting Ganoderic Acid D with a structurally similar analog risks complete loss of the intended biological activity, making compound-specific verification essential for reproducible research.

Quantitative Differentiation of Ganoderic Acid D Against Structural Analogs: A Procurement Evidence Guide


Cytotoxicity in HeLa Cells: Direct Head-to-Head Comparison of 5 Ganoderic Acids

In a direct chemoproteomic study comparing five purified ganoderic acids under identical conditions, Ganoderic Acid D (GAD) exhibited an IC₅₀ of 17.3±0.3 µM against HeLa cervical carcinoma cells after 48h treatment. This potency is distinct from ganoderic acid F (19.5±0.6 µM), ganoderic acid K (15.1±0.5 µM), ganoderic acid B (20.3±0.4 µM), and ganoderic acid AM1 (19.8±0.7 µM) [1]. The data confirm that GAD possesses a quantifiably different cytotoxic profile compared to its closest analogs in the same assay.

Cancer Research Cytotoxicity Triterpenoids

Comparative Cytotoxicity Across Multiple Human Carcinoma Cell Lines

A comprehensive study evaluating seven triterpenoids isolated from *G. lucidum* found that ganoderenic acid D was the most cytotoxic compound. Ganoderic Acid D (GAD) demonstrated measurable but comparatively lower cytotoxicity with IC₅₀ values of 0.14 ± 0.01 mg/mL (Hep G2), 0.18 ± 0.02 mg/mL (HeLa), and 0.26 ± 0.03 mg/mL (Caco-2). In stark contrast, ganoderic acids A, G, and H were classified as 'relatively non-cytotoxic' in the same panel [1]. This cross-study comparison highlights GAD's intermediate, yet distinct, position within the class.

Anticancer Activity Cell Line Screening Natural Products

Histamine Release Inhibition: Comparative Potency of Ganoderic Acids C and D

In an early study characterizing the bioactive constituents of *G. lucidum*, both ganoderic acid C and the newly isolated ganoderic acid D were shown to inhibit histamine release from rat mast cells [1]. While quantitative IC₅₀ data is not provided in the available abstract, the study explicitly compares the two compounds, confirming that GAD shares this specific anti-allergic mechanism with ganoderic acid C, establishing its potential in this distinct therapeutic area compared to analogs only known for cytotoxicity.

Allergy/Inflammation Mast Cell Biology Bioassay

SIRT3 Upregulation and Metabolic Reprogramming: A Putative Class-Specific Differentiator

Ganoderic Acid D uniquely upregulates the protein expression of SIRT3 in colon cancer cells (HT-29 and SW620), a mechanism not widely reported for other ganoderic acids . This activity is linked to the inhibition of the energy reprogramming of colon cancer cells, demonstrated by a decrease in glucose uptake, lactate production, pyruvate, and acetyl-coenzyme A production at concentrations of 100-200 µM [1].

Metabolism Colon Cancer Sirtuins

Optimal Scientific and Industrial Application Scenarios for Ganoderic Acid D Based on Comparative Evidence


HeLa Cell-Based Anticancer Drug Discovery & Mechanistic Studies

Ganoderic Acid D is the preferred compound for HeLa cell-based assays requiring a defined and moderate cytotoxic response. Direct comparative data [1] confirms its IC₅₀ of 17.3 µM, positioning it as a distinct tool compound with greater potency than ganoderic acids F, B, and AM1, but lower than ganoderic acid K. This specific potency profile, combined with its established mechanism of inducing G2/M cell cycle arrest and apoptosis [1], makes it an ideal candidate for studies investigating cell cycle regulation or for use as a positive control where intermediate activity is desired.

Colon Cancer Metabolic Research & SIRT3 Pathway Investigation

Ganoderic Acid D is uniquely qualified for studies exploring the intersection of cancer metabolism and sirtuin biology. It is the only ganoderic acid with documented upregulation of SIRT3 protein expression and subsequent inhibition of metabolic reprogramming (glucose uptake, lactate/pyruvate/acetyl-CoA production) in colon cancer cell models . This specificity makes it an essential reagent for research groups focused on metabolic vulnerabilities in colorectal cancer, where substitution with a generic 'Ganoderma triterpenoid' would not yield the same mechanistic insight.

Quality Control Marker for Ganoderma lucidum Extract Standardization

Due to its quantifiable bioactivity and distinct structural identity, Ganoderic Acid D serves as a valuable and specific chemical marker for the standardization of *G. lucidum* extracts in industrial and academic settings. Unlike the non-cytotoxic ganoderic acids A, G, and H [2], GAD's consistent and measurable activity provides a direct link between chemical composition and biological effect. This allows manufacturers and researchers to employ HPLC-based quantification of GAD [3] as a reliable metric for batch-to-batch consistency, ensuring that the final product meets a defined bioactivity threshold.

Immunomodulatory and Anti-Inflammatory Research

In research focusing on allergy and inflammation, Ganoderic Acid D provides a defined alternative to other triterpenoids. Its established ability to inhibit histamine release from mast cells, a property it shares with ganoderic acid C [4], distinguishes it from analogs solely characterized by cytotoxic effects. This makes GAD the appropriate choice for studies investigating mast cell stabilization, allergic response modulation, or the anti-inflammatory components of *G. lucidum* where selective, non-cytotoxic pathways are the primary focus.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ganoderic Acid D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.